molecular formula C9H7NO3S B6257176 3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylic acid CAS No. 1360902-19-7

3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B6257176
CAS No.: 1360902-19-7
M. Wt: 209.2
InChI Key:
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Description

3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions to form the thieno[3,2-c]pyridine core. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno[3,2-c]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thieno[3,2-c]pyridine ring.

Scientific Research Applications

3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-c]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring.

    Pyridine derivatives: Compounds with a pyridine ring that may have similar chemical properties but lack the thieno moiety.

    Thiophene derivatives: Compounds with a thiophene ring that may exhibit similar reactivity but differ in their overall structure.

Uniqueness

3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylic acid is unique due to its specific combination of a thieno[3,2-c]pyridine core with a carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1360902-19-7

Molecular Formula

C9H7NO3S

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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